3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-
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Overview
Description
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl- is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with a suitable pyrimidine derivative, followed by cyclization with a triazole precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A structurally similar compound with different substituents.
Disilane-bridged architectures: Compounds with similar electronic properties but different structural frameworks.
Uniqueness
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl- is unique due to its specific combination of a triazole and pyrimidine ring, along with the fluorophenyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H10FN5O |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H10FN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,19) |
InChI Key |
AHXBCMSCZUFDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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